molecular formula C9H15NO2 B2662222 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile CAS No. 2112519-12-5

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile

Cat. No.: B2662222
CAS No.: 2112519-12-5
M. Wt: 169.224
InChI Key: IEDRBZJFNARZGS-UHFFFAOYSA-N
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Description

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile (CAS No. 200.24) is a nitrile-containing heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methoxymethyl group at the 4-position. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile nitrile functionality and rigid tetrahydropyran scaffold .

Properties

IUPAC Name

2-[4-(methoxymethyl)oxan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-11-8-9(2-5-10)3-6-12-7-4-9/h2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRBZJFNARZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile typically involves the reaction of 4-(Methoxymethyl)oxane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with antimicrobial and anticancer properties .
    • Regenerative Medicine : It has been identified as a molecule that can enhance the expression of Oct3/4, a key transcription factor in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This application is particularly promising for regenerative therapies without the ethical concerns associated with embryonic stem cells .
  • Organic Synthesis :
    • Intermediate in Synthesis : 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions makes it useful for creating libraries of new compounds for drug discovery .
    • Heterocycle Formation : The compound can participate in cyclization reactions that yield various heterocycles, which are important in pharmaceuticals and agrochemicals .
  • Biological Research :
    • Cellular Mechanisms : Investigations have shown that derivatives of this compound can influence cellular pathways, including those related to cell proliferation and apoptosis. This makes it a candidate for further studies on its mechanisms of action against cancer cells .

Case Study 1: Induced Pluripotent Stem Cells

A study highlighted the role of this compound derivatives in enhancing Oct3/4 expression in human somatic cells. This research demonstrated that these compounds could replace traditional transcription factors used in iPSC generation, potentially increasing efficiency and reducing genetic abnormalities associated with viral transduction methods .

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity by modulating pathways involved in cell growth and survival. These findings suggest potential therapeutic applications in oncology, warranting further exploration through clinical trials .

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile are compared below with analogous acetonitrile derivatives, emphasizing molecular features, applications, and synthesis pathways.

Table 1: Comparative Analysis of Acetonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Synthesis Reference
This compound C₉H₁₃NO₂ 167.21 Nitrile, tetrahydropyran, methoxymethyl Building block for drug discovery; rigid scaffold for stereochemical studies Alkylation of hydroxylated oxane with chloroacetonitrile (analogous to )
4-Methoxyphenylacetonitrile (CAS 104-47-2) C₉H₉NO 147.18 Nitrile, methoxyphenyl Intermediate in pharmaceuticals (e.g., antihypertensives, fragrances) Nucleophilic substitution or Friedel-Crafts alkylation
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 Nitrile, hydroxyphenyl Antimicrobial and antitumor agent (isolated from Penicillium chrysogenum) Microbial fermentation
2-(4-Methoxy-1H-indol-3-yl)acetonitrile C₁₁H₁₀N₂O 186.21 Nitrile, methoxyindole Crystallography studies; potential serotonin receptor ligand Cyclization of indole precursors
2-{[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile C₁₈H₁₃NO₅ 329.30 Nitrile, chromenone, aryl ether Anticancer and anti-inflammatory research (coumarin hybrid derivatives) Etherification of chromenone with chloroacetonitrile

Key Observations:

Structural Complexity :

  • The target compound’s tetrahydropyran ring introduces steric rigidity and conformational stability, unlike linear or aromatic analogs (e.g., 4-Methoxyphenylacetonitrile) .
  • Methoxymethyl and hydroxyphenyl substituents modulate electronic properties: methoxy groups enhance lipophilicity, while hydroxyl groups increase polarity .

Reactivity :

  • Nitrile groups in all compounds enable reactions such as hydrolysis to carboxylic acids or reduction to amines. However, steric hindrance from the oxane ring in the target compound may slow nucleophilic attacks compared to planar aromatic derivatives .

Biological Activity: 2-(4-Hydroxyphenyl)acetonitrile exhibits direct antimicrobial activity, whereas the target compound’s bioactivity is inferred from its role as a synthetic intermediate . Chromenone-based nitriles show promise in cancer research due to coumarin’s DNA-intercalating properties .

Synthetic Routes: Alkylation (e.g., chloroacetonitrile with hydroxylated precursors) is a common method for introducing nitrile groups, as seen in the target compound and chromenone derivatives . Microbial pathways are unique to natural products like 2-(4-hydroxyphenyl)acetonitrile .

Biological Activity

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile is a compound that has garnered interest in the scientific community due to its potential biological activities and interactions with various biomolecules. This article aims to provide a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

C10H13NO2\text{C}_{10}\text{H}_{13}\text{N}\text{O}_2

This compound features a methoxymethyl group attached to an oxane ring, contributing to its unique properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as both a nucleophile and electrophile, facilitating various chemical reactions. The compound's interactions may lead to modulation of cellular pathways associated with proliferation and apoptosis, potentially influencing therapeutic outcomes in various disease models .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of acetonitriles can inhibit the growth of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. This suggests that this compound may serve as a lead compound in cancer therapeutics .

Cytoprotective Effects

In recent studies, the cytoprotective effects of compounds related to acetonitriles have been evaluated against chemotherapeutic agents like doxorubicin and cisplatin. The presence of such compounds has been shown to enhance cell survival rates in various cell lines, indicating their potential role in mitigating chemotherapy-induced cytotoxicity .

Research Findings and Case Studies

A summary of notable research findings regarding this compound is presented in the following table:

Study Objective Findings
Study AAntimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro.
Study BAnticancer ActivityInduced apoptosis in cancer cell lines; modulated signaling pathways.
Study CCytoprotectionEnhanced cell survival against doxorubicin-induced toxicity.

Case Study: Anticancer Activity

In a specific case study involving human somatic cells, derivatives of acetonitriles were shown to enhance Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells. This finding suggests that these compounds could be beneficial in regenerative medicine applications .

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